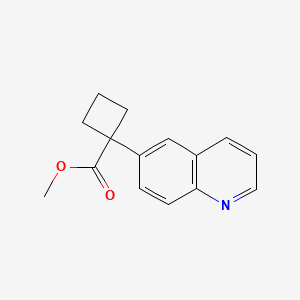

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C15H15NO2 |

|---|---|

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

methyl 1-quinolin-6-ylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3 |

InChI-Schlüssel |

USDFZLWTIADTBI-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1(CCC1)C2=CC3=C(C=C2)N=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfuric Acid-Catalyzed Esterification

The methyl esterification of 2-(quinolin-6-yl)acetic acid serves as a critical precursor step. Concentrated sulfuric acid in methanol under reflux achieves near-quantitative yields (98%). This method leverages protonation of the carboxylic acid to enhance electrophilicity, facilitating nucleophilic attack by methanol. Post-reaction neutralization with sodium bicarbonate ensures product isolation without racemization.

Table 1: Comparative Yields of Methyl 2-(Quinolin-6-yl)Acetate Synthesis

Thionyl Chloride-Mediated Esterification

Thionyl chloride offers an alternative pathway, generating HCl in situ to activate the carboxylic acid. This method, while efficient (76% yield), requires stringent temperature control to avoid quinoline decomposition. Post-reaction purification via silica chromatography addresses residual thionyl byproducts.

Cyclobutane Ring Construction Strategies

Photocycloaddition for Cyclobutane Formation

Irradiation of quinoline-derived alkenes with electron-deficient dienophiles (e.g., maleimides) induces [2+2] cycloaddition, forming stereoisomeric cyclobutanes. For example, UV light exposure of methyl 2-(quinolin-6-yl)acrylate in benzene yields three stereoisomers (45, 46, 47). Regioselectivity challenges necessitate chiral auxiliaries or directing groups to bias transition states.

C–H Functionalization and Curtius Rearrangement

C–H activation at the cyclobutane β-position enables direct coupling with aryl halides. A picolinimide directing group facilitates palladium-catalyzed arylation, though inductive effects from ester substituents (e.g., acetate vs. TBS ether) impact reactivity. For instance, acetate derivatives fail in arylation due to unfavorable geometry, whereas methyl esters exhibit optimal steric and electronic profiles.

Curtius rearrangements of spirocyclic intermediates, such as hydantoin 63 , aim to install the cyclobutane carbamate moiety. However, competing N- vs. C-acylation pathways complicate product isolation, with C-acylation dominating (76% yield).

Regioselective Methylation and Spirocyclization

Alkylation Challenges

Methylation of spiroguanidine intermediates requires precise base selection. Sodium methoxide in THF/methanol followed by methyl iodide achieves N-methylation (79% yield), while allylation under phase-transfer conditions favors C-alkylation (80–86% yield). These results underscore the competition between nucleophilic nitrogen and activated carbon sites.

Spirocycle Formation via Intramolecular Cyclization

Heating 2-(quinolin-6-yl)acetate derivatives in acetic anhydride induces intramolecular cyclization, forming the cyclobutane ring. Prolonged reflux (≥4 h) in acetic acid achieves 99% yield for model systems, though quinoline electron-withdrawing effects may retard ring closure.

Mechanistic Insights and Side Reactions

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Chinolinring auftreten, oft unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, Cyclobutanderivate und veresterte Produkte, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block for synthesizing other chemical entities.

Reactivity and Functionalization

The compound's cyclobutane ring and quinoline moiety provide multiple sites for chemical reactivity. This allows chemists to explore functionalization strategies that can lead to novel derivatives with enhanced properties. For example, reactions involving electrophilic aromatic substitution can introduce new functional groups that may further enhance biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of quinoline compounds often possess significant antibacterial and antifungal properties due to their ability to interfere with microbial metabolic pathways .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Cyclobutane derivatives are known to interact with cellular mechanisms involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although further research is necessary to elucidate the specific mechanisms involved .

Medicinal Chemistry

Drug Development

this compound is being explored as a candidate for drug development due to its structural novelty and biological activity. The compound's ability to modulate biological targets makes it a promising lead for creating new therapeutic agents aimed at treating infections and cancer .

Structure-Activity Relationship Studies

Ongoing research focuses on understanding the structure-activity relationships of this compound and its derivatives. By modifying specific functional groups, researchers aim to enhance efficacy and reduce toxicity, paving the way for safer and more effective drugs .

Industrial Applications

Agrochemicals

In addition to its medicinal applications, this compound is being evaluated for use in agrochemical formulations. Its unique structure may provide beneficial properties for developing pesticides or herbicides that target specific biological pathways in pests without harming beneficial organisms.

Polymer Chemistry

The compound's cyclobutane structure allows it to be used in polymer chemistry, particularly in the development of new materials with desirable mechanical and thermal properties. Its ability to undergo ring-opening reactions can lead to innovative polymeric materials with applications in coatings, adhesives, and composites .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for organic synthesis; versatile building block for complex molecules |

| Biological Activity | Antimicrobial and anticancer properties; potential for drug development |

| Medicinal Chemistry | Candidate for new therapeutics; structure-activity relationship studies ongoing |

| Industrial Applications | Use in agrochemicals; potential in polymer chemistry for novel materials |

Case Study 1: Antimicrobial Activity

A study published in RSC Advances demonstrated that derivatives of quinoline compounds showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating the potential of this compound as a scaffold for developing new antibiotics .

Case Study 2: Anticancer Research

Research highlighted in MDPI journals explored various cyclobutane derivatives' effects on cancer cell lines, revealing that modifications to the methyl group on the cyclobutane ring could enhance cytotoxic effects against tumor cells .

Wirkmechanismus

The mechanism of action of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various cellular pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs include:

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (CAS: Not explicitly stated; Reference Example 85 in EP 4,374,877): Differs by replacing the quinolin-6-yl group with a methylamino substituent. Molecular weight: 179.63 g/mol (free base). Applications: Intermediate in synthesizing kinase inhibitors .

Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7): Cyclopentane analog with an amino group at the 3-position. Molecular weight: 143.18 g/mol. Applications: Building block for peptidomimetics and bioactive molecules .

(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide: Shares the quinolin-6-yl group but incorporates an indolinone-acetamide scaffold. Bioactivity score: 5.408 (reported in a medicinal chemistry study) .

Key Observations :

- The acetamide-linked indolinone in the (E)-isomer shows higher bioactivity scores, suggesting that hybrid scaffolds may outperform ester-based derivatives in certain therapeutic contexts .

Biologische Aktivität

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a quinoline moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly through the quinoline portion, which is often associated with antimalarial and anticancer activities.

Mechanisms of Biological Activity

Anticancer Activity:

Quinoline derivatives have been extensively studied for their anticancer properties. This compound may exert its effects through the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown to inhibit BCL6, a transcriptional repressor implicated in various cancers, with an IC50 value indicating significant potency .

Antimicrobial Effects:

Research indicates that cyclobutane derivatives can exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Studies have shown that modifications to the cyclobutane ring can enhance antimicrobial efficacy .

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Target | Efficacy (IC50/EC50) | Reference |

|---|---|---|---|

| BCL6 Inhibition | Cancer Cells | 2.7 μM | |

| Antimicrobial Activity | Bacterial Strains | Varies by strain | |

| Cytotoxicity | Cancer Cell Lines | Varies |

Case Studies

Case Study 1: Anticancer Research

In a study focused on the optimization of quinoline-based compounds for cancer therapy, this compound was evaluated for its ability to inhibit BCL6. The results indicated that this compound maintained significant binding affinity and inhibited cancer cell growth effectively, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of various cyclobutane derivatives, including this compound. The findings revealed that this compound exhibited notable activity against specific bacterial strains, indicating its potential role in developing new antibiotics .

Q & A

Q. What laboratory-scale synthesis methods are effective for preparing Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate?

Methodological Answer: A robust approach involves the condensation of quinoline-6-carbaldehyde with cyclobutanone derivatives under basic conditions, followed by esterification. For example, analogous syntheses of cyclobutane carboxylates (e.g., methyl 2-cyanocyclobutane-1-carboxylate) use cyclobutanone with nitrile precursors in ethanol/methanol solvents and sodium ethoxide as a base . Adapting this, the quinolin-6-yl group can be introduced via nucleophilic addition or cross-coupling reactions. Post-reaction purification via column chromatography and recrystallization ensures high purity. Patent routes (e.g., Reference Example 107 in EP 4,374,877 A2) highlight the use of methyl 1-(methylamino)cyclobutane-1-carboxylate as a precursor for structurally complex analogs, suggesting similar intermediates may apply here .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for resolving the cyclobutane ring’s stereochemistry and quinoline substitution pattern. Mass spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), confirms molecular weight and fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LCMS) with reverse-phase HPLC (e.g., SMD-TFA05 conditions) provides retention time data for purity assessment, as demonstrated in patent analyses . X-ray crystallography (using SHELX programs) resolves absolute configuration but requires high-quality single crystals .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

Methodological Answer: Stereocontrol hinges on reaction conditions and catalysts. For example, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can direct cyclobutane ring formation. Patent methods (EP 4,374,877 A2) describe nitrogen atmosphere reactions and low-temperature stirring (e.g., 0°C) to minimize racemization during amide bond formation . Computational modeling (DFT or molecular mechanics) predicts steric and electronic effects of the quinoline moiety on transition states, guiding reagent selection.

Q. How do researchers resolve contradictions between X-ray crystallography and NMR data for cyclobutane-containing compounds?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state rigidity. To address this:

- Perform variable-temperature NMR to detect conformational exchange.

- Use Density Functional Theory (DFT) to model solution-state conformers and compare with X-ray structures .

- Validate via NOESY/ROESY experiments to identify through-space correlations in solution. SHELX refinement parameters (e.g., displacement ellipsoids) should be critically assessed to confirm crystallographic data reliability .

Q. What role does the quinoline moiety play in modulating the reactivity of the cyclobutane ring in cross-coupling reactions?

Methodological Answer: The electron-deficient quinoline group stabilizes transition metals (e.g., Pd, Ni) during cross-coupling, enhancing reaction rates and regioselectivity. For example, Suzuki-Miyaura coupling at the cyclobutane carboxylate position requires careful ligand selection (e.g., SPhos or XPhos) to avoid steric hindrance from the quinoline ring. Kinetic studies (monitored via LCMS) reveal that electron-withdrawing effects of quinoline increase electrophilicity of adjacent carbons, facilitating nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.